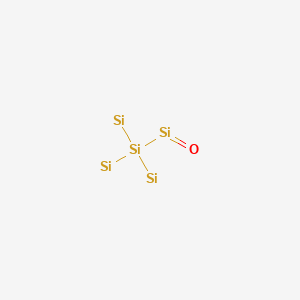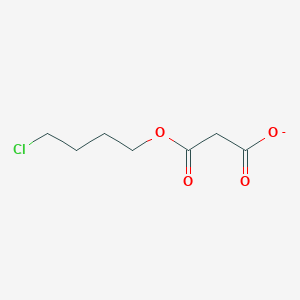
3-(4-Chlorobutoxy)-3-oxopropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chlorobutoxy)-3-oxopropanoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a chlorobutoxy group attached to a propanoate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chlorobutoxy)-3-oxopropanoate typically involves the reaction of 4-chlorobutanol with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-chlorobutanol is replaced by the ethoxy group from ethyl acetoacetate, forming the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as phase-transfer catalysts, can further enhance the efficiency of the reaction.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(4-Chlorobutoxy)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: The chlorobutoxy group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like ammonia (NH₃) or thiols (RSH) can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amines or thiol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-(4-Chlorobutoxy)-3-oxopropanoate is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in the preparation of more complex molecules.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving esters. It serves as a substrate for esterases and lipases, helping to elucidate their mechanisms of action.
Medicine: The compound has potential applications in the development of pharmaceuticals. Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of 3-(4-Chlorobutoxy)-3-oxopropanoate involves its interaction with various molecular targets. In enzymatic reactions, the ester group is hydrolyzed by esterases, leading to the formation of the corresponding alcohol and carboxylic acid. This hydrolysis reaction is crucial for understanding the compound’s behavior in biological systems.
Vergleich Mit ähnlichen Verbindungen
4-Chlorobutyl acetate: Similar in structure but with an acetate group instead of a propanoate group.
3-(4-Chlorobutoxy)-2-oxopropanoate: Differing by the position of the oxo group.
4-Chlorobutyl propanoate: Lacking the oxo group.
Uniqueness: 3-(4-Chlorobutoxy)-3-oxopropanoate is unique due to the presence of both a chlorobutoxy group and an oxo group on the propanoate backbone. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific applications in synthesis and research.
Eigenschaften
CAS-Nummer |
824424-69-3 |
|---|---|
Molekularformel |
C7H10ClO4- |
Molekulargewicht |
193.60 g/mol |
IUPAC-Name |
3-(4-chlorobutoxy)-3-oxopropanoate |
InChI |
InChI=1S/C7H11ClO4/c8-3-1-2-4-12-7(11)5-6(9)10/h1-5H2,(H,9,10)/p-1 |
InChI-Schlüssel |
CBFOHMHYVGNEGW-UHFFFAOYSA-M |
Kanonische SMILES |
C(CCCl)COC(=O)CC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


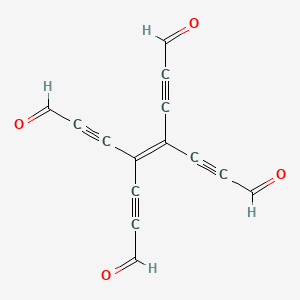
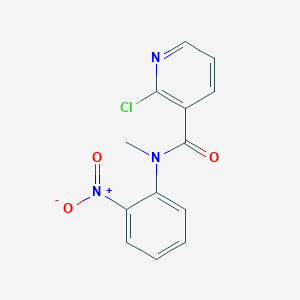
![1,4-Dioxaspiro[4.5]decan-2-one, 3-(2-oxo-2-phenylethyl)-](/img/structure/B14221370.png)

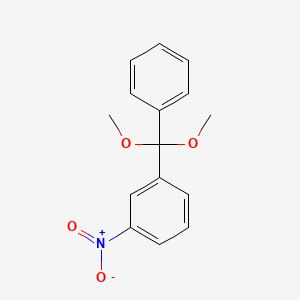
![N''-{4-[(4-Methoxyphenyl)sulfanyl]phenyl}guanidine](/img/structure/B14221380.png)
![(2R)-4-Phenyl-2-{[(1R)-1-phenylbut-3-en-1-yl]amino}but-3-en-1-ol](/img/structure/B14221384.png)
![4-Chloro-5-[(2-hydroxyethyl)amino]furan-2-carboxamide](/img/structure/B14221385.png)
![3-Bromo-N,N-dimethylimidazo[1,2-a]pyrazin-5-amine](/img/structure/B14221393.png)
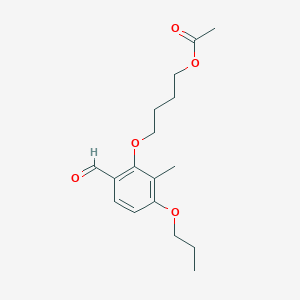
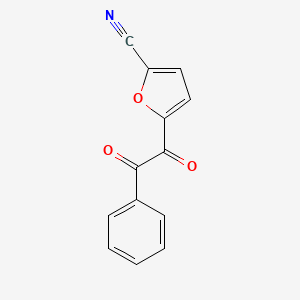
![Benzoic acid, 2-[[methyl[(triphenylmethyl)thio]amino]methyl]-](/img/structure/B14221405.png)
![N'-[2-(3-fluorophenyl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B14221408.png)
